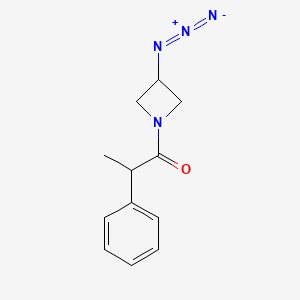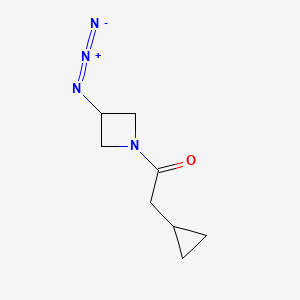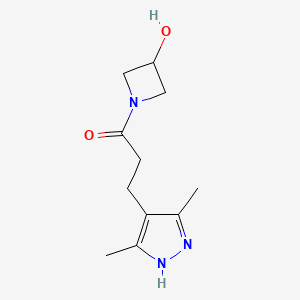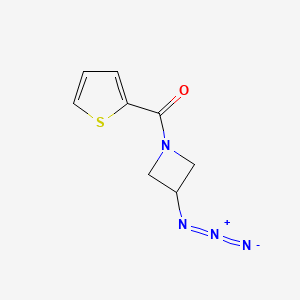
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine
Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C9H11F2N3 and a molecular weight of 199.2 g/mol. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is characterized by a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Scientific Research Applications
Microwave-assisted Synthesis
The study by Ankati and Biehl (2010) on microwave-assisted synthesis highlights the efficiency of using microwave heating in synthesizing 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and related compounds. Such methodologies could potentially be applicable to the synthesis of derivatives of "2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine," enhancing yields and reducing reaction times (Ankati & Biehl, 2010).
Metal-free Amide Bond Formation
Samanta et al. (2020) developed a metal-free method for amide bond synthesis from thioacids and amines, demonstrating the utility of pyridine derivatives in facilitating these reactions. This approach could be relevant for modifications or functionalization of "2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine" in the development of new chemical entities (Samanta et al., 2020).
Coordination Chemistry
Pisano et al. (2009) explored the coordination properties of di(pyridin-2-yl) derivatives with the VIVO2+ ion, offering insights into the complexation behavior of pyridine derivatives. Such studies are essential for understanding the coordination chemistry and potential applications of "2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine" in creating metal complexes with unique properties (Pisano et al., 2009).
Quantum Chemical Analysis
Bhatia, Malkhede, and Bharatam (2013) conducted a quantum chemical analysis on N-(Pyridin-2-yl)thiazol-2-amine, revealing details on electron distribution and tautomeric preferences. Such computational studies could be extended to "2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine" to predict its chemical behavior and properties (Bhatia, Malkhede, & Bharatam, 2013).
Organometallic Complexes
Sadimenko's work on organometallic complexes of aminopyridines provides a comprehensive overview of the synthesis and properties of organometallic compounds involving pyridine derivatives. This research area could potentially encompass "2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine," especially in the development of new materials and catalytic systems (Sadimenko, 2011).
Mechanism of Action
Pharmacokinetics
- The compound is absorbed after oral administration. Its volume of distribution is not available. Details about metabolism are currently lacking. The route of elimination remains unspecified. The half-life of the compound is not provided. Information on protein binding is unavailable .
properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)3-5-14(6-9)8-7(12)2-1-4-13-8/h1-2,4H,3,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHGTTLFKDWHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















